

Application Note: Nicotine Salicylate as a Reference Standard in High-Precision Chromatography

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Compound of Interest

Compound Name: Nicotine salicylate

CAS No.: 29790-52-1

Cat. No.: B021173

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Executive Summary

The shift from freebase nicotine to nicotine salts (protonated nicotine) in Electronic Nicotine Delivery Systems (ENDS) and pharmaceutical formulations has necessitated updated analytical protocols. **Nicotine salicylate** (

) is a primary target due to its smoother inhalation profile and enhanced stability compared to the volatile freebase form.

However, using **nicotine salicylate** as a reference standard presents unique chromatographic challenges:

- **Dissociation Dynamics:** In solution, the salt dissociates, requiring simultaneous quantification or resolution of the active alkaloid (nicotine) and the counter-ion (salicylate).
- **Peak Tailing:** The basicity of nicotine (,) often leads to silanol interactions on standard C18 columns.
- **Stoichiometry:** Accurate quantification requires precise conversion factors between the salt mass and the freebase equivalent.

This guide provides two validated protocols: a High-Throughput Mixed-Mode Method (Gold Standard) and a Universal C18 Method (Accessible Standard), ensuring compliance with ISO 17025 and ICH Q2(R1) guidelines.

Chemical Competency & Reference Standard

Preparation

Before chromatographic injection, the integrity of the reference standard is paramount.

Nicotine salicylate is less volatile than freebase nicotine but is hygroscopic and light-sensitive.

Physical Properties & Stoichiometry

Property	Nicotine (Freebase)	Salicylic Acid (Counter-ion)	Nicotine Salicylate (Salt)
CAS Number	54-11-5	69-72-7	29790-52-1
Molecular Weight (g/mol)	162.23	138.12	300.35
pKa	8.02 (Pyrrolidine N)	2.97 (Carboxylic acid)	N/A (Dissociates)
UV Max ()	260 nm	296 nm	Dual absorbances

Standard Preparation Protocol

Objective: Prepare a primary stock solution equivalent to 1.0 mg/mL of nicotine freebase.

- Calculate the Salt-to-Base Ratio:

Therefore, 1.851 mg of **Nicotine Salicylate** contains 1.0 mg of Nicotine.

- Weighing:
 - Equilibrate the reference standard to room temperature in a desiccator.
 - Weigh 18.51 mg of **Nicotine Salicylate** into a 10 mL amber volumetric flask (Amber glass prevents photo-oxidation).

- Dissolution:
 - Solvent: 50:50 Methanol:Water (v/v) with 0.1% Formic Acid.
 - Rationale: The acidic modifier ensures the nicotine remains fully protonated, improving solubility and stability during storage.
 - Sonicate for 5 minutes. Dilute to volume.
- Storage:
 - Store at -20°C. Stable for 30 days.

Protocol A: High-Throughput Mixed-Mode HPLC (Gold Standard)

This method utilizes a Trimode (RP/Anion-Exchange/Cation-Exchange) column. This is the superior approach because it allows for the simultaneous retention and separation of the basic nicotine and the acidic salicylate counter-ion in a single isocratic run.

Chromatographic Conditions^{[1][2][3][4][5][6][7]}

- Column: Thermo Scientific Acclaim Trinity P1 (3.0 x 100 mm, 3 μm) or equivalent mixed-mode phase.
- Mobile Phase:
 - Buffer: 20 mM Ammonium Acetate, pH 5.0 (adjusted with Acetic Acid).
 - Composition: 35% Acetonitrile / 65% Buffer.
- Flow Rate: 0.6 mL/min.^[1]
- Temperature: 30°C.
- Injection Volume: 5 μL.
- Detection: Diode Array Detector (DAD).^[1]

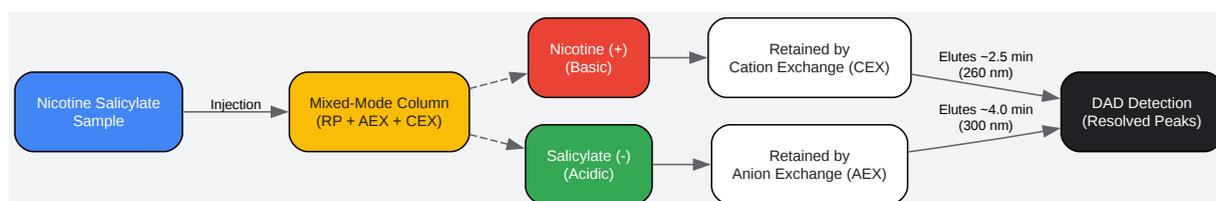
- Channel A: 260 nm (Nicotine specificity).[2]
- Channel B: 300 nm (Salicylate specificity).
- Channel C: 210 nm (Universal).

Mechanism of Action

The mixed-mode column employs a specific architecture to handle the salt:

- Inner Pore Area (Cation Exchange): Retains the protonated Nicotine ().
- Outer Surface (Anion Exchange): Retains the Salicylate anion ().
- Hydrophobic Core: Provides reverse-phase retention for matrix components.

Visualization: Mixed-Mode Separation Logic



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Figure 1: Separation logic of **Nicotine Salicylate** on a mixed-mode stationary phase, ensuring complete resolution of counter-ions.

Protocol B: Universal C18 HPLC (Accessible Standard)

For laboratories without mixed-mode columns, a standard C18 column can be used. However, ion-pairing agents or high pH buffers are strictly required to suppress silanol activity and prevent severe peak tailing of the nicotine.

Chromatographic Conditions^{[1][2][3][4][5][6][7]}

- Column: High-pH stable C18 (e.g., Agilent Zorbax Extend-C18 or Waters XBridge C18), 4.6 x 150 mm, 5 µm.
- Mobile Phase:
 - Solvent A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (adjusted with Ammonium Hydroxide).
 - Solvent B: Acetonitrile.^{[2][3][1]}
- Isocratic Mode: 80% A / 20% B.
- Flow Rate: 1.0 mL/min.^[4]
- Temperature: 35°C.^[3]
- Detection: UV at 260 nm.^[3]

Critical Technical Insight

At pH 10.0, nicotine is in its freebase (unprotonated) form. This eliminates the ionic interaction with residual silanols on the silica support, resulting in a sharp, symmetrical peak. Salicylate will elute near the void volume (unretained) or must be separated by gradient elution if quantification of the acid is also required.

Warning: Do not use standard silica columns at pH > 8.0 unless they are specifically engineered for high pH stability (e.g., hybrid particle technology), or the column will dissolve.

Data Analysis & Validation Criteria

To ensure the method is valid for regulatory submission (e.g., PMTA or pharmaceutical QC), the following system suitability parameters must be met.

System Suitability Table

Parameter	Acceptance Criteria	Troubleshooting
Nicotine Peak Tailing ()		Increase buffer pH or add TEA (Triethylamine) modifier.
Resolution ()	(between Nic & Sal)	Adjust % Acetonitrile.
Precision (RSD, n=6)		Check injector seal; verify salt dissolution.
LOD (Limit of Detection)		Ensure UV lamp integrity.

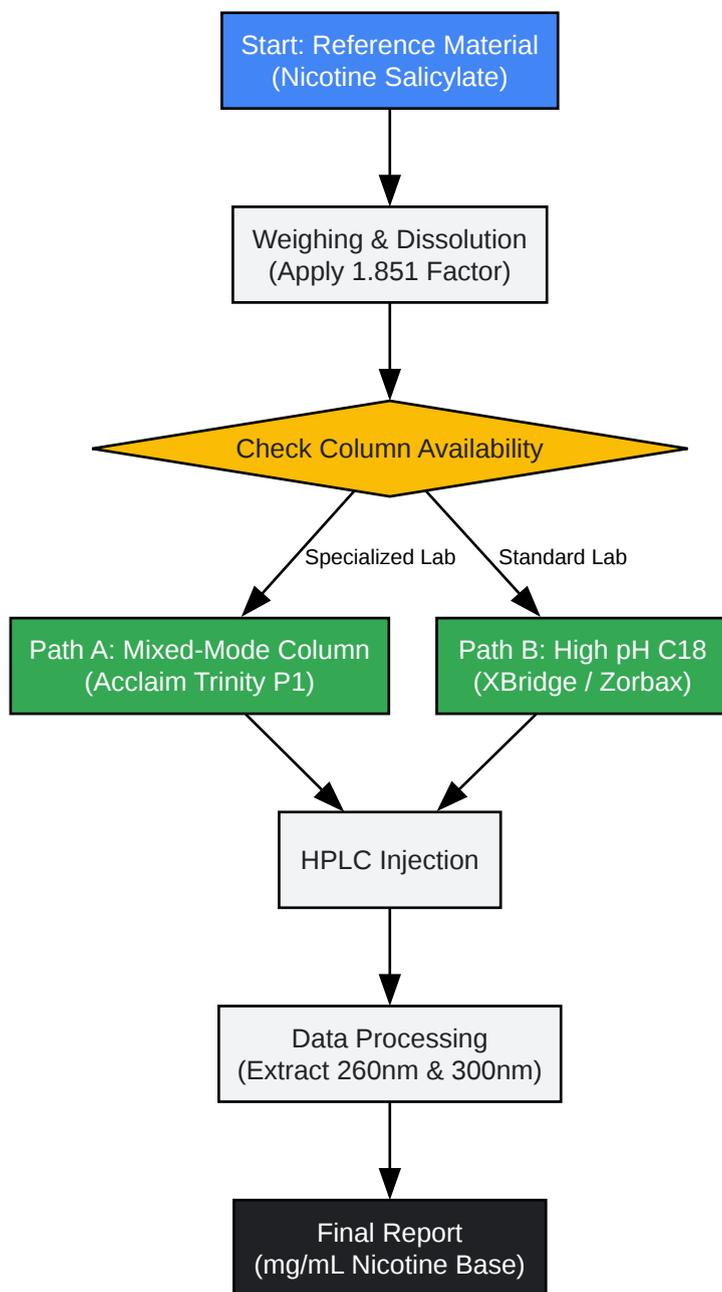
Calculation of Potency

When assaying a sample against the **Nicotine Salicylate** standard:

- : Peak Area
- : Concentration of **Nicotine Salicylate** standard (mg/mL)
- : Salt-to-Base conversion factor
- : Purity of the reference standard (decimal, e.g., 0.995)

Workflow Automation Diagram

This diagram outlines the complete lifecycle of the analysis, from salt weighing to final data reporting.



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Figure 2: Decision tree for selecting the appropriate chromatographic pathway based on laboratory resources.

References

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- El-Haj, B.M., et al. (2016). Chromatographic analysis of nicotine and its salts in e-liquids. Journal of Chromatography A.

Disclaimer: Nicotine is a potent neurotoxin. All reference standard preparation should be conducted in a fume hood with appropriate PPE (nitrile gloves, safety goggles). This protocol is for research and quality control purposes only.

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